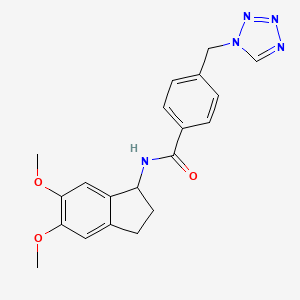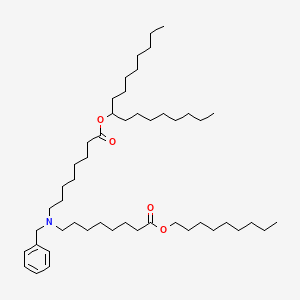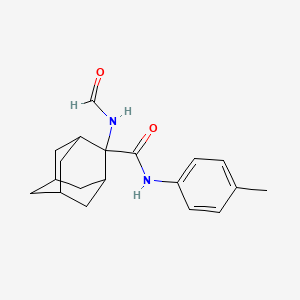
(1S,2S)-2-(4-(Dimethylamino)piperidin-1-yl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-2-(4-(Dimethylamino)piperidin-1-yl)cyclohexan-1-ol is a complex organic compound that features a cyclohexane ring substituted with a piperidine ring and a dimethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(4-(Dimethylamino)piperidin-1-yl)cyclohexan-1-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions starting from simple amines and aldehydes.
Introduction of the Dimethylamino Group: This step involves the alkylation of the piperidine ring with dimethylamine under basic conditions.
Cyclohexane Ring Formation: The cyclohexane ring is introduced through a cyclization reaction, often using a Grignard reagent or similar organometallic compound.
Final Assembly: The final step involves the coupling of the piperidine and cyclohexane rings, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the cyclohexane ring.
Reduction: Reduction reactions can target the piperidine ring, potentially converting it to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while substitution can introduce a wide range of functional groups.
Applications De Recherche Scientifique
(1S,2S)-2-(4-(Dimethylamino)piperidin-1-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of receptor binding and enzyme inhibition.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1S,2S)-2-(4-(Dimethylamino)piperidin-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethylamino group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The piperidine ring may also play a role in stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-2-(4-(Dimethylamino)piperidin-1-yl)cyclohexan-1-ol: This is a stereoisomer of the compound with different spatial arrangement of atoms.
(1S,2S)-2-(4-(Methylamino)piperidin-1-yl)cyclohexan-1-ol: This compound has a similar structure but with a methylamino group instead of a dimethylamino group.
(1S,2S)-2-(4-(Dimethylamino)piperidin-1-yl)cyclohexan-1-one: This compound has a ketone group instead of a hydroxyl group on the cyclohexane ring.
Uniqueness
The unique combination of the piperidine ring, dimethylamino group, and cyclohexane ring in (1S,2S)-2-(4-(Dimethylamino)piperidin-1-yl)cyclohexan-1-ol gives it distinct chemical and biological properties. Its specific stereochemistry also plays a crucial role in its interactions with molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C13H26N2O |
|---|---|
Poids moléculaire |
226.36 g/mol |
Nom IUPAC |
(1S,2S)-2-[4-(dimethylamino)piperidin-1-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H26N2O/c1-14(2)11-7-9-15(10-8-11)12-5-3-4-6-13(12)16/h11-13,16H,3-10H2,1-2H3/t12-,13-/m0/s1 |
Clé InChI |
RZXMBUMBGDZAIF-STQMWFEESA-N |
SMILES isomérique |
CN(C)C1CCN(CC1)[C@H]2CCCC[C@@H]2O |
SMILES canonique |
CN(C)C1CCN(CC1)C2CCCCC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(8aR,9R,10R,11aS,Z)-9-((3R)-5-phenyl-3-((tetrahydro-2H-pyran-2-yl)oxy)pentyl)-10-((tetrahydro-2H-pyran-2-yl)oxy)-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2(3H)-one](/img/structure/B13366757.png)
![N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B13366760.png)
![2-{[(5-Tert-butyl-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13366766.png)


![2-methyl-3-{6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13366777.png)
![1-(9H-carbazol-9-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B13366780.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13366785.png)

![6-Chloro-3-methylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B13366789.png)
![1-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}-2-propanol](/img/structure/B13366796.png)
![6-(3,4-Dimethylbenzyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366809.png)
